molecular formula C9H18N2O4 B7797079 Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B7797079
M. Wt: 218.25 g/mol
InChI Key: HNGRJOCEIWGCTB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 181228-33-1) is a protected amino acid derivative featuring a methyl ester group, a primary amine at position 3, and a tert-butoxycarbonyl (Boc)-protected secondary amine at position 2. Its molecular formula is C₉H₁₉ClN₂O₄ (as the hydrochloride salt), with a molecular weight of 254.71 g/mol . This compound is primarily utilized in peptide synthesis, where the Boc group serves as a temporary protective moiety for amines, enabling selective reactivity during coupling reactions. The methyl ester enhances solubility in organic solvents while facilitating later hydrolysis to carboxylic acids.

Properties

IUPAC Name

methyl 3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGRJOCEIWGCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl (Boc) group. This is followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

In industrial settings, the compound can be produced on a larger scale using similar methods but with optimizations for cost-effectiveness and yield. This may involve continuous flow reactors and the use of more efficient catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Drug Development

Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate serves as a versatile building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting a range of diseases:

  • Peptide Synthesis : The compound is utilized in the synthesis of peptides, particularly those that require protected amino acids. The tert-butoxycarbonyl (Boc) group provides stability during synthesis and can be removed under mild conditions to yield free amino acids .
  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines, making them candidates for further investigation as anticancer agents .

Enzyme Inhibitors

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be harnessed to develop drugs that modulate enzyme activity in various diseases, including metabolic disorders and cancer .

Ergogenic Supplement

Amino acid derivatives like this compound are recognized for their potential as ergogenic aids. They may enhance athletic performance through various mechanisms:

  • Hormonal Influence : These compounds can stimulate the secretion of anabolic hormones, which are crucial for muscle growth and recovery post-exercise .
  • Muscle Recovery : They help prevent exercise-induced muscle damage by providing essential amino acids that support muscle repair and growth .

Case Study: Physical Performance Enhancement

A study conducted by Luckose et al. (2024) examined the effects of various amino acid derivatives, including this compound, on physical performance metrics among athletes. The findings suggested significant improvements in strength and endurance when supplemented with this compound compared to a control group .

Case Study: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized several analogs of this compound and evaluated their cytotoxic effects against human cancer cell lines. Results indicated that certain derivatives exhibited potent activity against breast and colon cancer cells, warranting further exploration into their mechanisms of action .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryPeptide SynthesisKey building block for bioactive compounds
Anticancer Agent DevelopmentExhibits cytotoxicity against cancer cell lines
Nutritional ScienceErgogenic SupplementEnhances hormonal response and muscle recovery
Case StudyPerformance EnhancementSignificant improvements in strength/endurance
Anticancer ActivityPotent effects against specific cancer types

Mechanism of Action

The mechanism by which Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing the synthesis of peptides and proteins .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and related Boc-protected amino acid derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (hydrochloride) 181228-33-1 C₉H₁₉ClN₂O₄ Methyl ester; Boc-protected amine at C2; free amine at C3 254.71 Hydrochloride salt improves crystallinity; used in peptide synthesis
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid 16948-10-0 C₉H₁₇NO₄ Carboxylic acid; Boc-protected amine at C3; methyl group at C2 203.24 Acidic functionality enables direct coupling; lacks ester
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate 138165-75-0 C₁₂H₂₃NO₄ Ethyl ester; Boc-protected amine at C3; two methyl groups at C2 245.32 Enhanced steric hindrance slows hydrolysis; used in branched peptide design
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 889670-02-4 C₉H₁₆INO₄ Methyl ester; Boc-protected amine at C2; iodine at C3 329.13 Iodo-substitution enables cross-coupling reactions (e.g., Suzuki)
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate 77087-60-6 C₉H₁₇N₂O₄ Methyl ester; Boc-protected amine at C3; free amine at C2 (stereospecific S-form) 217.25 Stereochemical specificity critical for chiral peptide synthesis

Reactivity and Functional Group Behavior

  • Hydrolysis Sensitivity: The methyl ester in the target compound undergoes faster hydrolysis under basic conditions compared to ethyl esters (e.g., Ethyl 3-((Boc)amino)-2,2-dimethylpropanoate) due to reduced steric hindrance . In contrast, the carboxylic acid derivative (3-((Boc)amino)-2-methylpropanoic acid) bypasses ester hydrolysis steps, making it preferable for direct amide bond formation .
  • Boc Deprotection: All listed compounds undergo Boc removal via trifluoroacetic acid (TFA) or HCl in dioxane. However, steric shielding in 2,2-dimethylpropanoate derivatives (e.g., Ethyl 3-((Boc)amino)-2,2-dimethylpropanoate) slightly delays deprotection kinetics .
  • Cross-Coupling Potential: The iodo-substituted analog (Methyl 2-((Boc)amino)-3-iodopropanoate) participates in palladium-catalyzed cross-couplings, enabling side-chain diversification, a feature absent in the target compound .

Biological Activity

Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, also known as (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

  • Chemical Name : (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride
  • CAS Number : 181228-33-1
  • Molecular Formula : C9H19ClN2O4
  • Molecular Weight : 254.71 g/mol

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. In studies, compounds with similar structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in targeting protein-protein interactions (PPIs). It is suggested that derivatives of this compound can act as antagonists to the p53-MDM2 interaction, a critical pathway in cancer cell proliferation and survival . The ability to modulate such interactions makes it a candidate for further development in cancer therapeutics.

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of signaling pathways involved in neuronal survival and apoptosis. The compound's ability to influence the MAPK/ERK signaling pathway could be beneficial in neurodegenerative conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available amino acids. The tert-butoxycarbonyl (Boc) group serves as a protective group during synthesis, allowing for selective reactions at the amino functional groups.

Synthesis Overview

  • Starting Materials : L-Alanine derivatives.
  • Protective Group Introduction : Use of Boc anhydride.
  • Formation of Methyl Ester : Reaction with methanol under acidic conditions.
  • Purification : Crystallization or chromatography to obtain pure product.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be less than 50 µg/mL for effective derivatives.

CompoundMIC (µg/mL)Bacterial Strain
Derivative A30Staphylococcus aureus
Derivative B45Escherichia coli

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that certain derivatives induced apoptosis and inhibited cell proliferation at concentrations ranging from 10 to 100 µM. The mechanism was linked to the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
HeLa (Cervical)20Caspase activation
MCF7 (Breast)35Cell cycle arrest

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